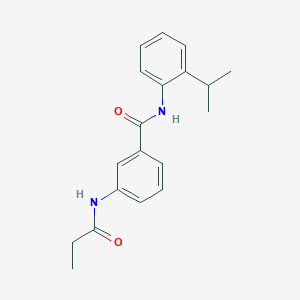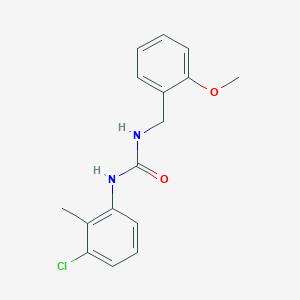![molecular formula C15H18N2O4S B5328912 N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5328912.png)
N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide, also known as NBMPR, is a chemical compound that has been extensively studied for its scientific research applications. NBMPR is a potent inhibitor of the sodium-dependent nucleoside transporter (CNT), which is responsible for the uptake of nucleosides into cells. Inhibition of CNT by NBMPR has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for research in various fields.
Mecanismo De Acción
N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide inhibits CNT by binding to the nucleoside binding site of the transporter. This prevents the uptake of nucleosides into cells, leading to a decrease in cellular nucleotide pools. This, in turn, can lead to the inhibition of DNA and RNA synthesis, cell growth, and proliferation.
Biochemical and Physiological Effects:
The inhibition of CNT by this compound has been shown to have a variety of biochemical and physiological effects. These include the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune responses. This compound has also been shown to enhance the efficacy of certain anticancer drugs by inhibiting drug efflux pumps.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide in lab experiments has several advantages. It is a potent inhibitor of CNT, making it a valuable tool for studying the role of nucleoside transporters in cellular processes. This compound is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to the use of this compound. It can be toxic to cells at high concentrations, and its effects on other transporters and cellular processes may need to be taken into account when interpreting results.
Direcciones Futuras
There are several future directions for research involving N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide. One area of interest is the development of new anticancer drugs that target nucleoside transporters. Another direction is the study of the role of nucleoside transporters in drug resistance and the development of strategies to overcome this resistance. Additionally, the use of this compound in the treatment of viral infections and other diseases that involve nucleoside transporters is an area of active research.
Métodos De Síntesis
The synthesis of N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide involves several steps, including the reaction of 4-aminobenzenesulfonamide with isobutylamine to form N-(4-aminobenzene-sulfonyl)isobutylamine. This compound is then reacted with furan-2-carboxylic acid to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide has been widely used in scientific research for its ability to inhibit CNT. This transporter is involved in the uptake of nucleosides, which are essential building blocks of DNA and RNA. Inhibition of CNT by this compound has been shown to have a variety of effects on cellular processes, including the inhibition of cell growth and proliferation. This compound has also been used to study the role of nucleoside transporters in drug resistance and the development of new anticancer drugs.
Propiedades
IUPAC Name |
N-[4-(2-methylpropylsulfamoyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11(2)10-16-22(19,20)13-7-5-12(6-8-13)17-15(18)14-4-3-9-21-14/h3-9,11,16H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHCLCREAQXFKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328835.png)

![2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5328854.png)
![methyl 7-(2-chloro-4-methylphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5328859.png)
![ethyl 5-ethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5328877.png)
![2-(1-pyrrolidinyl)-4-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5328893.png)
![2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B5328901.png)
amino]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5328908.png)
![4-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-4-oxobutanamide](/img/structure/B5328914.png)

![2-{4-[(2-methoxyethyl)(methyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}nicotinonitrile](/img/structure/B5328923.png)
![5-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B5328946.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(4-methyl-1,3-thiazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5328953.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5328955.png)